molecular formula C11H12BrN3O2 B8026719 tert-butyl 5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

tert-butyl 5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

Cat. No.: B8026719
M. Wt: 298.14 g/mol
InChI Key: WFQXTZNDXLYCJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate (CAS 929617-41-4) is a brominated heterocyclic compound with the molecular formula C₁₁H₁₂BrN₃O₂ and a molar mass of 298.14 g/mol . It features a pyrazolo[3,4-c]pyridine core substituted with a bromine atom at position 5 and a tert-butyl carboxylate group at position 1. Key physicochemical properties include a boiling point of 402.7°C, a flash point of 197.3°C, and storage requirements of +2 to +8°C . The compound is classified as hazardous (H315, H319, H335) due to skin, eye, and respiratory irritation risks . It serves as a versatile intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions for drug discovery.

Properties

IUPAC Name

tert-butyl 5-bromopyrazolo[3,4-c]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O2/c1-11(2,3)17-10(16)15-8-6-13-9(12)4-7(8)5-14-15/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQXTZNDXLYCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CN=C(C=C2C=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-1H-pyrazole-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The pyrazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while oxidation could lead to the formation of a pyrazole N-oxide .

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Key areas of research include:

  • Anticancer Activity: Studies have shown that derivatives of pyrazolo-pyridine exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds similar to tert-butyl 5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate inhibited tumor growth in xenograft models .
  • Antimicrobial Properties: Research has indicated that this compound possesses antimicrobial activity against specific bacterial strains, making it a candidate for further development as an antibiotic .

Material Science

The compound's unique chemical structure allows it to be utilized in the development of new materials:

  • Polymer Chemistry: It has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. The addition of pyrazolo-pyridine derivatives has been shown to improve the thermal degradation temperature of polymers used in high-performance applications .

Agrochemicals

There is ongoing research into the use of this compound as an agrochemical agent:

  • Pesticide Development: Due to its nitrogen-containing heterocyclic structure, it may serve as a precursor for developing novel pesticides that target specific pests while minimizing environmental impact .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models using derivatives similar to this compound.
Antimicrobial PropertiesShowed effectiveness against specific bacterial strains; potential for antibiotic development.
Polymer ChemistryImproved thermal stability and mechanical properties when incorporated into polymer matrices.
Agrochemical ApplicationsPotential use as a precursor for developing environmentally friendly pesticides targeting specific pests.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate in biological systems involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase enzyme, inhibiting its activity. This inhibition disrupts the signaling pathways that are essential for cell proliferation and survival, making it effective in the treatment of cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, physicochemical, and functional differences between the target compound and analogous pyrazolo-pyridine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Physical Properties Applications References
tert-Butyl 5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate 929617-41-4 C₁₁H₁₂BrN₃O₂ 298.14 Br (C5), tert-butyl carboxylate (N1) Boiling point: 402.7°C; Storage: 2–8°C Cross-coupling reactions, drug synthesis
tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate 916258-24-7 C₁₂H₁₄BrN₃O₂ 312.16 Br (C5), methyl (C3), tert-butyl ester Melting point: 83°C; Density: 1.5 g/cm³ EGFR inhibitor intermediates
tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate 916326-31-3 C₁₁H₁₁BrIN₃O₂ 424.03 Br (C5), I (C3), tert-butyl ester Storage: 2–8°C; Hazard: H302, H315 Halogen exchange reactions
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate 1131604-85-7 C₉H₈BrN₃O₂ 270.08 Br (C5), ethyl ester (C3) N/A Synthetic building block
5-Bromo-1H-pyrazolo[3,4-c]pyridine 1403767-19-0 C₆H₄BrN₃ 198.02 Br (C5), no ester group N/A Unprotected intermediate for derivatization

Structural and Functional Differences

Positional Isomerism :

  • The target compound (pyrazolo[3,4-c]pyridine) differs from pyrazolo[3,4-b]pyridine derivatives (e.g., CAS 916258-24-7) in the connectivity of the pyridine ring, altering electronic properties and reactivity .
  • The tert-butyl ester in the target compound provides steric hindrance and hydrolytic stability compared to ethyl esters (e.g., CAS 1131604-85-7), which are more prone to hydrolysis .

Substituent Effects :

  • Bromine at C5 enables Suzuki-Miyaura couplings, while iodine in CAS 916326-31-3 enhances reactivity in nucleophilic substitutions due to lower bond dissociation energy .
  • Methyl or iodine substituents at C3 (e.g., CAS 916258-24-7 and 916326-31-3) modulate steric and electronic environments, impacting binding in kinase inhibitors like EGFR .

Safety and Handling :

  • All brominated analogs share similar hazards (H315, H319, H335), but iodinated derivatives (e.g., CAS 916326-31-3) may require additional precautions due to iodine’s toxicity .

Biological Activity

tert-Butyl 5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

  • Chemical Formula: C₁₁H₁₂BrN₃O₂
  • Molecular Weight: 298.15 g/mol
  • CAS Number: 1299607-55-8
  • MDL Number: MFCD18803503

The compound features a pyrazolo[3,4-c]pyridine core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties .

Anti-inflammatory Properties

Research indicates that compounds with a pyrazolo[3,4-c]pyridine scaffold exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of pyrazolo compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The activity of similar compounds has been evaluated through various in vivo models, demonstrating their potential as anti-inflammatory agents:

CompoundCOX-1 Inhibition (IC50)COX-2 Inhibition (IC50)Selectivity Index
Example A5.40 µM0.01 µM344.56
Example B3.5 nMNot specifiedNot specified

In these studies, certain derivatives exhibited superior efficacy compared to traditional anti-inflammatory drugs like celecoxib .

Anticancer Activity

The pyrazolo[3,4-c]pyridine derivatives have also been explored for their anticancer properties. For example, compounds derived from this scaffold have shown promising results against various cancer cell lines, including HeLa and HCT116 cells. These compounds typically act by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation:

CompoundTarget KinaseIC50 (µM)Selectivity
Compound XCDK20.36High
Compound YCDK91.8Moderate

These findings suggest that this compound could be a valuable candidate for further development in cancer therapy .

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in inflammation and cancer progression. The inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators such as prostaglandins. Additionally, the selective inhibition of CDKs disrupts cancer cell proliferation and survival mechanisms.

Study 1: Anti-inflammatory Efficacy

In a recent study involving carrageenan-induced paw edema in rats, this compound demonstrated significant reduction in edema compared to control groups. The effective dose (ED50) was determined to be lower than that of standard NSAIDs like ibuprofen.

Study 2: Anticancer Potential

Another study assessed the cytotoxic effects of this compound on various cancer cell lines using MTT assays. The results indicated substantial cytotoxicity against HeLa cells with an IC50 value significantly lower than that of conventional chemotherapeutics, suggesting its potential as a lead compound for further development.

Q & A

Basic: What synthetic strategies are employed to prepare tert-butyl 5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate?

Methodological Answer:
The synthesis typically involves two key steps: (1) introduction of the tert-butyl carbamate protecting group to the pyrazolo[3,4-c]pyridine core and (2) regioselective bromination at the 5-position.

  • Protection: The Boc (tert-butoxycarbonyl) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) to protect the NH group of the pyrazole ring .
  • Bromination: Electrophilic bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–25°C) ensures regioselectivity at the 5-position. Alternative methods include using Br₂ with Lewis acids (e.g., FeBr₃), but NBS is preferred for reduced side reactions .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the product.

Basic: How is the structure of this compound validated in academic research?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is employed:

Technique Key Data Points
¹H/¹³C NMR - Pyrazole ring protons (δ 7.8–8.2 ppm); tert-butyl group (δ 1.4–1.5 ppm) .
Mass Spectrometry Molecular ion peak [M+H]⁺ matching theoretical m/z (e.g., ~313 for C₁₁H₁₃BrN₃O₂) .
X-ray Crystallography Confirms bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles between rings .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:
Key safety measures include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage: Keep in a cool (<4°C), dry environment in amber glass vials to prevent degradation. Avoid exposure to acids, which may cleave the Boc group .
  • Emergency Response: For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can bromination regioselectivity at the 5-position be optimized?

Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:

  • Electronic Effects: The pyrazole N1-Boc group directs electrophiles to the electron-rich 5-position via resonance stabilization.
  • Reaction Conditions:
    • Use NBS in polar aprotic solvents (DMF, DCM) at 0–25°C to minimize over-bromination .
    • Add catalytic FeCl₃ (5 mol%) to enhance reaction rate without compromising selectivity .
  • Monitoring: TLC (Rf ~0.5 in 3:1 hexane/EtOAc) or LC-MS tracks reaction progress.

Advanced: How does the tert-butyl group influence solubility and reactivity?

Methodological Answer:

  • Solubility: The Boc group increases lipophilicity, enhancing solubility in organic solvents (e.g., DCM, THF) but reducing aqueous solubility. This is critical for reaction workup (e.g., liquid-liquid extraction) .
  • Reactivity: The bulky tert-butyl group sterically shields the pyrazole NH, preventing unwanted nucleophilic attacks. However, it is labile under acidic conditions (e.g., TFA in DCM), enabling deprotection for downstream functionalization .

Advanced: What stability challenges arise under varying pH conditions?

Methodological Answer:

  • Acidic Conditions: Rapid cleavage of the Boc group occurs below pH 3 (e.g., in TFA), forming 5-bromo-1H-pyrazolo[3,4-c]pyridine. Stability tests show >90% decomposition within 1 hour at pH 2 .
  • Basic Conditions: Stable at pH 7–12, but prolonged exposure to NaOH (>1M) may hydrolyze the ester carbonyl.
  • Thermal Stability: Decomposition onset at ~150°C (DSC data), necessitating storage below 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 5-bromo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.